molecular formula C23H21ClO3 B12315470 Chlorotrianisene-d9 (trimethoxy-d9)

Chlorotrianisene-d9 (trimethoxy-d9)

Cat. No.: B12315470
M. Wt: 389.9 g/mol
InChI Key: BFPSDSIWYFKGBC-GQALSZNTSA-N
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Description

Chlorotrianisene-d9 (trimethoxy-d9) is a deuterium-labeled derivative of chlorotrianisene, a synthetic non-steroidal estrogen. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorotrianisene-d9 (trimethoxy-d9) involves the deuteration of chlorotrianisene. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of chlorotrianisene-d9 (trimethoxy-d9) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Chlorotrianisene-d9 (trimethoxy-d9) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chlorotrianisene-d9 (trimethoxy-d9) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Chlorotrianisene-d9 (trimethoxy-d9) exerts its effects by acting as a non-steroidal estrogen. It binds to estrogen receptors, modulating their activity and influencing various physiological processes. The compound exhibits both estrogenic and antiestrogenic activities, depending on the context. It also inhibits the enzyme cyclooxygenase-1 (COX-1), reducing platelet aggregation and inflammation .

Comparison with Similar Compounds

Chlorotrianisene-d9 (trimethoxy-d9) is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Similar compounds include:

Chlorotrianisene-d9 (trimethoxy-d9) stands out due to its enhanced stability and utility in precise analytical applications .

Properties

Molecular Formula

C23H21ClO3

Molecular Weight

389.9 g/mol

IUPAC Name

1-[1-chloro-2,2-bis[4-(trideuteriomethoxy)phenyl]ethenyl]-4-(trideuteriomethoxy)benzene

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3/i1D3,2D3,3D3

InChI Key

BFPSDSIWYFKGBC-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC([2H])([2H])[2H])Cl)C3=CC=C(C=C3)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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